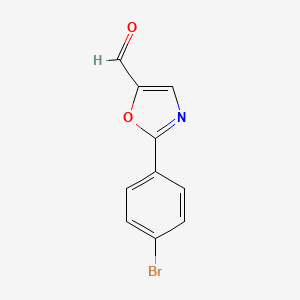
(4-(Furan-2-yl)thiazol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Furan-2-yl)thiazol-2-yl)methanol is a heterocyclic compound that features both a furan and a thiazole ring. These rings are known for their aromatic properties and are commonly found in various biologically active molecules. The presence of both furan and thiazole moieties in a single compound makes it a subject of interest in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Furan-2-yl)thiazol-2-yl)methanol typically involves the formation of the thiazole ring followed by the introduction of the furan moiety. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. The furan ring can be introduced through various methods, including the reaction of furfural with thiosemicarbazide under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Furan-2-yl)thiazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield furan-2-carboxylic acid, while substitution reactions can introduce various functional groups onto the furan or thiazole rings .
Applications De Recherche Scientifique
(4-(Furan-2-yl)thiazol-2-yl)methanol has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of (4-(Furan-2-yl)thiazol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Furan-2-carboxylic acid
- Thiazole-2-carboxylic acid
- (4-(Furan-2-yl)thiazol-2-yl)amine
Uniqueness
(4-(Furan-2-yl)thiazol-2-yl)methanol is unique due to the presence of both furan and thiazole rings in its structure. This dual functionality allows it to exhibit a broader range of chemical reactivity and biological activity compared to compounds containing only one of these rings .
Propriétés
Formule moléculaire |
C8H7NO2S |
|---|---|
Poids moléculaire |
181.21 g/mol |
Nom IUPAC |
[4-(furan-2-yl)-1,3-thiazol-2-yl]methanol |
InChI |
InChI=1S/C8H7NO2S/c10-4-8-9-6(5-12-8)7-2-1-3-11-7/h1-3,5,10H,4H2 |
Clé InChI |
GRGYXMSFADIEMC-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C2=CSC(=N2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



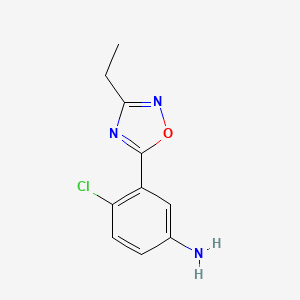
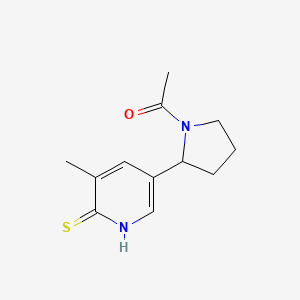
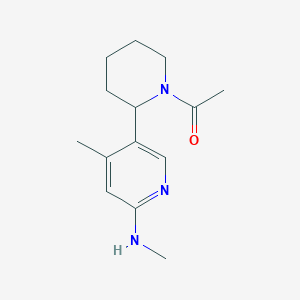




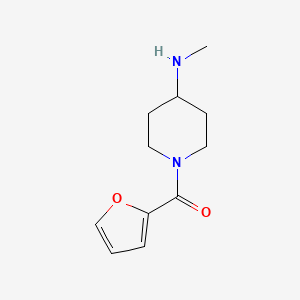
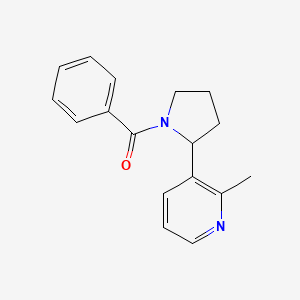
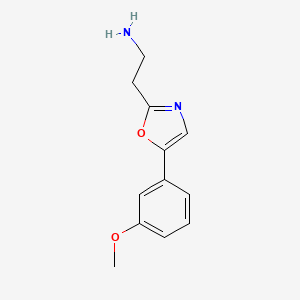
![2-Bromo-N-methylbenzo[d]thiazol-6-amine](/img/structure/B11810734.png)

